Quetiapine D4 Hemifumarate
CAS No.: 1217310-65-0
VCID: VC0196488
Molecular Formula: C21H21D4N3O2S.1/2C4H4O4
Molecular Weight: 445.54
Purity: 0.95
* For research use only. Not for human or veterinary use.

Description |
Quetiapine D4 hemifumarate is a deuterium-labeled version of quetiapine hemifumarate, which is an atypical antipsychotic medication. It acts as a serotonin (5-HT) receptor agonist and a dopamine receptor antagonist, exhibiting antidepressant and anxiolytic effects . This compound is primarily used in research settings due to its isotopically labeled structure, which allows for precise tracking and analysis in pharmacokinetic studies. Chemical Data Table
Pharmacological EffectsQuetiapine hemifumarate, the unlabeled counterpart, is known for its antagonist activity at serotonin (5-HT2) and dopamine (D2) receptors, making it an effective atypical antipsychotic . The deuterium-labeled version, Quetiapine D4 hemifumarate, retains these pharmacological properties but is primarily used in research to study the metabolism and pharmacokinetics of quetiapine due to its isotopic labeling . Research ApplicationsQuetiapine D4 hemifumarate is used in pharmacokinetic studies to track the metabolism and distribution of quetiapine in biological systems. This is possible because the deuterium isotopes can be distinguished from the non-labeled compound using mass spectrometry, allowing researchers to differentiate between the administered compound and its metabolites . Solubility and HandlingThe compound is soluble in DMSO and water, with specific solubility conditions requiring ultrasonic treatment for dissolution . Storage conditions typically involve refrigeration at -20°C to maintain stability . Solubility Table
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CAS No. | 1217310-65-0 | ||||||||||||||||||||
Product Name | Quetiapine D4 Hemifumarate | ||||||||||||||||||||
Molecular Formula | C21H21D4N3O2S.1/2C4H4O4 | ||||||||||||||||||||
Molecular Weight | 445.54 | ||||||||||||||||||||
IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;; | ||||||||||||||||||||
SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | ||||||||||||||||||||
Purity | 0.95 | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Related CAS | 111974-72-2 (unlabelled) | ||||||||||||||||||||
Synonyms | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy-1,1,2,2-d4]-, (2E)-2-butenedioate (2:1) | ||||||||||||||||||||
Tag | Quetiapine | ||||||||||||||||||||
PubChem Compound | 154731288 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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